![molecular formula C14H18N2O B7864474 (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(p-tolyl)methanone](/img/structure/B7864474.png)
(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(p-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(p-tolyl)methanone is a fascinating compound within organic chemistry. Known for its distinctive structure, it holds a significant place in both scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound can be synthesized through various synthetic routes. One common method involves the reaction of hexahydropyrrolo[3,4-b]pyrrole with p-tolylmethanone under specific conditions. Careful control of temperature, pressure, and pH is crucial to ensure the desired cis configuration. The typical reaction conditions include using a solvent such as dichloromethane, a base like triethylamine, and a catalyst such as palladium on carbon.
Industrial Production Methods: On an industrial scale, the production might involve continuous flow reactors to ensure consistency and efficiency. The raw materials undergo precise dosing, mixing, and heating stages to yield the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(p-tolyl)methanone is known to undergo several types of chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions: Oxidation reactions often involve reagents like potassium permanganate or chromium trioxide. Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Substitution reactions typically employ nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation might yield oxidized forms with additional functional groups, while reduction often produces a more hydrogenated version of the compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(p-tolyl)methanone is used as a building block for synthesizing complex organic molecules.
Biology: Biologically, it has been studied for its potential as a drug precursor due to its ability to bind to specific biomolecules.
Industry: Industrially, this compound finds applications in the production of specialty chemicals and materials due to its robust chemical properties.
Mécanisme D'action
The compound exerts its effects through specific interactions with molecular targets, primarily involving binding to particular proteins or enzymes. This binding alters the function of these biomolecules, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Unique Features: Compared to similar compounds, (cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(p-tolyl)methanone is unique due to its specific cis configuration and the presence of both hexahydropyrrolo and p-tolyl groups. This combination of structural features is rare and gives it distinct chemical properties.
Similar Compounds: Similar compounds might include other heterocyclic compounds with similar ring structures or methanone derivatives with different substituents. Examples include pyrrolo[3,4-b]pyrroles or other substituted methanones.
Hope this gives you a deep dive into the world of this compound! Fascinating stuff, right?
Propriétés
IUPAC Name |
[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10-2-4-11(5-3-10)14(17)16-7-6-12-8-15-9-13(12)16/h2-5,12-13,15H,6-9H2,1H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRIWUIHECAATG-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3C2CNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N2CC[C@@H]3[C@H]2CNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-Bromo-5-methoxy-4-(2-methylpropoxy)phenyl]methanamine](/img/structure/B7864403.png)
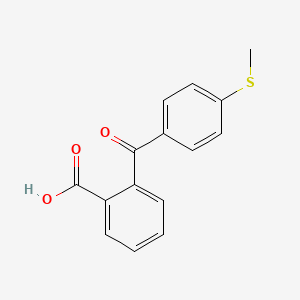
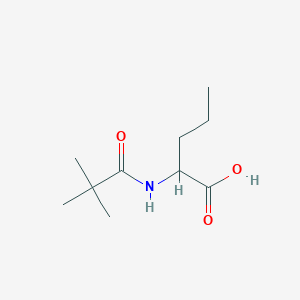
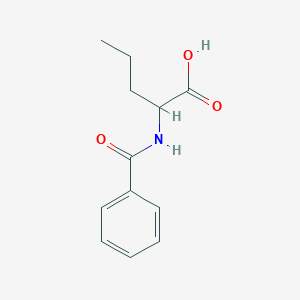
![3-[2-Oxo-2-(piperazin-1-yl)ethyl]-1$l^{6}-thiolane-1,1-dione](/img/structure/B7864442.png)
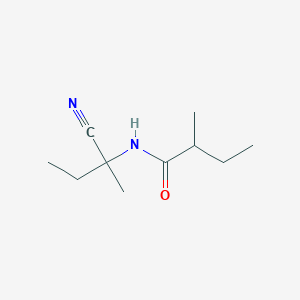
![N'-hydroxy-3-{[(4-methylphenyl)sulfonyl]amino}benzenecarboximidamide](/img/structure/B7864462.png)
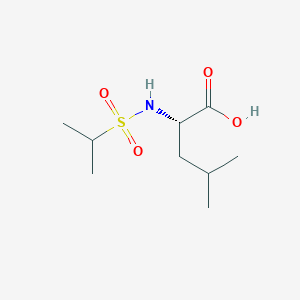
![cis-1-(Methylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864490.png)
![cis-1-((4-Fluorophenyl)sulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B7864497.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one](/img/structure/B7864504.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B7864509.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)pentan-1-one](/img/structure/B7864522.png)
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B7864525.png)
